molecular formula C23H29NO3S B2410920 3-(3-(benzyloxy)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide CAS No. 1903214-18-5

3-(3-(benzyloxy)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide

Cat. No. B2410920
CAS RN: 1903214-18-5
M. Wt: 399.55
InChI Key: GIULRUHORNFAGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the appropriate benzyloxyphenyl propanoic acid derivative with a tetrahydro-2H-pyran-4-ylthioethylamine . The exact methods would depend on the specific substituents and protecting groups used.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide could participate in hydrolysis or condensation reactions, while the thioether could be oxidized. The tetrahydropyran ring could also potentially undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic ring could contribute to its UV-visible absorption properties .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Chiral Isomers and Biological Activity : The study of chiral isomers of certain compounds, including detailed synthesis routes and their biological activity, provides insights into the structural importance in drug design and development. The difference in activity between chiral isomers has been highlighted, suggesting potential areas of research for related compounds (Temple & Rener, 1992).

  • Novel Synthetic Routes : Research on the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, and their evaluation for anti-bacterial, antifungal, and anti-inflammatory activities suggests the diverse potential of such compounds in pharmaceutical applications (Kendre et al., 2015).

  • Anti-Tumor Agents : A study focused on the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines, reveals the compound's potential in cancer treatment (Gomha et al., 2016).

Chemical Synthesis and Characterization

  • Celecoxib Derivatives : Research on synthesizing celecoxib derivatives for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities underscores the versatility of specific chemical frameworks in addressing a range of health conditions (Küçükgüzel et al., 2013).

  • Immunomodulating Activity : The synthesis and evaluation of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides for their immunomodulating activity highlight the potential of such compounds in enhancing host-mediated defenses against diseases (Doria et al., 1991).

properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(3-phenylmethoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3S/c25-23(24-13-16-28-22-11-14-26-15-12-22)10-9-19-7-4-8-21(17-19)27-18-20-5-2-1-3-6-20/h1-8,17,22H,9-16,18H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIULRUHORNFAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)CCC2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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